

Application Notes and Protocols for Flupoxam

Soil Residue Analysis

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Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B1168991*

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Introduction

Flupoxam is a triazolecarboxamide herbicide used for the pre- and early post-emergence control of broadleaf weeds. Understanding its persistence and mobility in the soil is crucial for assessing its environmental impact and ensuring food safety. This document provides a comprehensive overview of the available data on **flupoxam** and a detailed proposed protocol for its extraction and analysis from soil matrices.

Physicochemical Properties of Flupoxam

A summary of the key physicochemical properties of **flupoxam** is presented in Table 1. This information is essential for developing appropriate analytical methods and understanding its environmental behavior.

Property	Value
Chemical Name	1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide
Molecular Formula	C ₁₉ H ₁₄ ClF ₅ N ₄ O ₂
Molecular Weight	460.8 g/mol
Melting Point	144 - 148 °C
Water Solubility	2.17e-06 M
Vapor Pressure	2.18E-12 mmHg at 25°C

Environmental Fate in Soil: Sorption and Dissipation

The environmental fate of a pesticide in soil is largely determined by its sorption to soil particles and its rate of dissipation.

Soil Sorption (Koc): The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A high Koc value indicates that the substance is likely to be immobile in soil, while a low value suggests greater mobility and potential for leaching. Specific experimentally determined Koc values for **flupoxam** are not readily available in the reviewed literature. However, based on its low water solubility and chemical structure, it is anticipated to have a moderate to high Koc, suggesting limited mobility.

Soil Dissipation (DT50): The dissipation half-life (DT50) is the time required for 50% of the initial pesticide concentration to dissipate from the soil under specific conditions. This dissipation can occur through various mechanisms, including microbial degradation, chemical degradation, and photodegradation. Specific DT50 values for **flupoxam** in different soil types are not widely published. The persistence of herbicides can vary significantly depending on soil type, climate, and microbial activity.

Proposed Protocol for Flupoxam Soil Residue Extraction and Analysis

The following is a proposed protocol for the extraction and analysis of **flupoxam** residues in soil, based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been successfully applied to a variety of pesticides in soil.[1][2]

Experimental Workflow Diagram



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Figure 1. Proposed experimental workflow for **flupoxam** soil residue analysis.

Reagents and Materials

- Solvents: Acetonitrile (ACN), HPLC grade; Water, HPLC grade.
- Salts: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquohydrate. (Commercially available QuEChERS extraction salt packets are recommended).
- d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO_4 . (Commercially available QuEChERS d-SPE tubes are recommended).
- Standards: **Flupoxam** analytical standard.
- Equipment: High-speed centrifuge, vortex mixer, analytical balance, shaker, filtration apparatus with 0.22 μm filters.
- Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Sample Preparation

- Collect representative soil samples from the field of interest.
- Air-dry the soil samples at room temperature for 48-72 hours or until a constant weight is achieved.
- Remove any stones and plant debris.
- Sieve the dried soil through a 2 mm mesh sieve.
- Homogenize the sieved soil thoroughly before taking a subsample for extraction.

Extraction Procedure (Modified QuEChERS)

- Weigh 10 g (\pm 0.1 g) of the prepared soil sample into a 50 mL polypropylene centrifuge tube.
- For dry soils, add 10 mL of deionized water and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.[\[1\]](#)
- Add 10 mL of acetonitrile to the centrifuge tube.
- Cap the tube and shake vigorously for 1 minute.
- Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO_4 , NaCl, and citrates).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Carefully transfer the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO_4 .
- Cap the tube and vortex for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.

Instrumental Analysis (HPLC-UV)

- Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
- Inject an aliquot of the filtered extract into the HPLC-UV system.
- Proposed HPLC Conditions:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - UV Detection Wavelength: To be determined by scanning the UV spectrum of a **flupoxam** standard (a wavelength around 254 nm is often a good starting point for aromatic compounds).
 - Column Temperature: 30 °C.

Quantification

Quantification of **flupoxam** in the soil samples should be performed by comparing the peak area from the sample chromatogram to a calibration curve prepared from analytical standards of **flupoxam** in a blank soil matrix extract.

Method Validation

For reliable results, the proposed analytical method should be validated according to established guidelines. Key validation parameters include:

- Linearity: Assess the linear range of the detector response to different concentrations of **flupoxam**.
- Accuracy (Recovery): Determine the percentage of **flupoxam** recovered from spiked blank soil samples at different concentration levels.

- Precision (Repeatability and Reproducibility): Evaluate the consistency of the results for replicate analyses of the same sample and on different days.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of **flupoxam** that can be reliably detected and quantified.

Conclusion

This document provides essential information on the herbicide **flupoxam** and a detailed proposed protocol for its extraction and analysis from soil. The provided QuEChERS-based method, coupled with HPLC-UV analysis, offers a robust and efficient approach for monitoring **flupoxam** residues in the environment. It is imperative that this proposed method undergoes thorough validation in the user's laboratory to ensure its accuracy and reliability for the specific soil types and conditions under investigation.

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